Boc-Leu-Pro-OH

描述

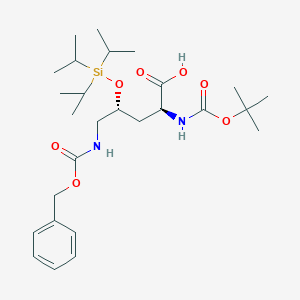

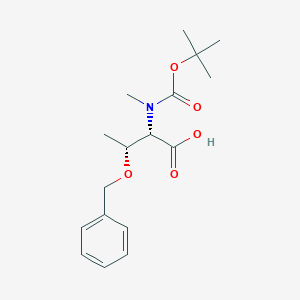

Boc-Leu-Pro-OH, also known as BOC-L-LEUCYL PROLINE or Boc-L-Leu-L-Pro-OH, is a chemical compound with the molecular formula C16H28N2O5 . It has a molecular weight of 328.40 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of a similar compound, a naturally occurring tetrapeptide cyclo-(isoleucyl-prolyl-leucyl-alanyl), has been achieved using a solution-phase technique via coupling of dipeptide segments Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe . Another synthesis method involves the use of THF (Tetrahydrofuran) and MeOH (Methanol) along with LiOH.H2O (Lithium Hydroxide Monohydrate) in a reaction mixture .Molecular Structure Analysis

The InChI Key for Boc-Leu-Pro-OH is IWCSBUBELIDSKW-RYUDHWBXSA-N . The Canonical SMILES string is CC©CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC©©C .科学研究应用

Synthesis of Polypeptides : The compound has been utilized in the synthesis of sequential polypeptides, demonstrating its effectiveness in peptide chain elongation and solubility enhancement in organic solvents. This application is crucial for the synthesis of large peptides and proteins (Narita et al., 1984).

Peptide Enolates and Alkylation : Boc-Leu-Pro-OH and similar compounds have been used in studies focusing on the alkylation of glycine residues in peptides. This research highlights the potential for creating diverse peptide derivatives with various side chains from a given precursor (Bossler & Seebach, 1994).

Tertiary Peptide Bond-Containing Polypeptides : Research into oligo(Leu)s containing Pro residues, including Boc-Leu-Pro-OH, has contributed to understanding the effects of these residues on peptide solubility and conformation, particularly in the context of β-sheet structures and disordered structures in peptides (Narita et al., 2009).

Peptide Hairpin Design : Boc-Leu-Pro-OH has been used in the construction of beta-hairpin structures in peptides, aiding in understanding peptide folding and stability, which is essential for protein engineering and design (Rai et al., 2006).

Effect of Chiral Centers on Peptide Conformations : Studies involving cyclopeptides containing Boc-Leu-Pro-OH have demonstrated the significant impact of stereochemistry on peptide properties, which has implications for the rational design of peptides for biological and chemical applications (Li et al., 2013).

Poly(l-lysine) Dendrimers and Gene Delivery : Boc-Leu-Pro-OH and its derivatives have been investigated for their potential in enhancing gene transfection efficiency, particularly in the context of poly(l-lysine) dendrimers used as nonviral gene vectors (Zhang et al., 2012).

Chemotactic Peptide Synthesis : The compound has also been employed in the synthesis of chemotactic peptides, contributing to the understanding of peptide-induced immune responses and their potential therapeutic applications (Muthukumaraswamy & Freer, 1988).

Conformational Studies of Sequential Peptides : Research has been conducted on the conformational properties of peptides containing Boc-Leu-Pro-OH, providing insights into the structures and dynamics of peptide chains in solution (Narita et al., 2009).

Peptide Bond Synthesis : Environmentally friendly methods for peptide bond synthesis involving Boc-Leu-Pro-OH have been explored, highlighting the potential for more sustainable and efficient peptide production (Bonnamour et al., 2013).

Anti-Hepatic Cancer Activity : A study on the synthesis and distribution of a compound containing Boc-Leu-Pro-OH showed significant activity against hepatic cancer, underscoring the potential for peptide-based therapeutics in oncology (Ding et al., 2004).

安全和危害

In case of exposure, it is advised to move the victim into fresh air, rinse with pure water for at least 15 minutes, and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

属性

IUPAC Name |

(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5/c1-10(2)9-11(17-15(22)23-16(3,4)5)13(19)18-8-6-7-12(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCSBUBELIDSKW-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365179 | |

| Record name | Boc-Leu-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Leu-Pro-OH | |

CAS RN |

64205-66-9 | |

| Record name | Boc-Leu-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)